
(2,4-Dimethyl-6-((triethylsilyl)methyl)phenyl)diphenylphosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dimethyl-6-((triethylsilyl)methyl)phenyl)diphenylphosphane is a tertiary phosphine compound. Tertiary phosphines are known for their applications in various fields, including catalysis and organic synthesis. This compound, with its unique structure, offers specific properties that make it valuable in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethyl-6-((triethylsilyl)methyl)phenyl)diphenylphosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with chlorophosphines . This approach is widely used due to its convenience and efficiency. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The scalability of the Grignard reaction makes it suitable for industrial applications. Additionally, the use of continuous flow reactors can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(2,4-Dimethyl-6-((triethylsilyl)methyl)phenyl)diphenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides and substituted phosphines, which have applications in various fields such as catalysis and material science.
科学研究应用
(2,4-Dimethyl-6-((triethylsilyl)methyl)phenyl)diphenylphosphane has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, enhancing the efficiency and selectivity of catalytic reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, contributing to drug discovery and development.
Medicine: Its derivatives are explored for potential therapeutic applications, including as anticancer agents.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (2,4-Dimethyl-6-((triethylsilyl)methyl)phenyl)diphenylphosphane involves its role as a ligand in catalytic processes. It coordinates with transition metals, forming complexes that facilitate various chemical transformations. The molecular targets include metal centers in catalytic systems, and the pathways involved often include oxidative addition, reductive elimination, and transmetalation steps.
相似化合物的比较
Similar Compounds
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: This compound is similar in structure but contains a different substituent on the phenyl ring.
Tris(2-methoxy-5-vinylphenyl)phosphine: Another tertiary phosphine with different substituents that offer unique properties.
Uniqueness
(2,4-Dimethyl-6-((triethylsilyl)methyl)phenyl)diphenylphosphane is unique due to the presence of the triethylsilyl group, which imparts specific steric and electronic properties. This makes it particularly effective in certain catalytic applications where other phosphines may not perform as well.
属性
分子式 |
C27H35PSi |
|---|---|
分子量 |
418.6 g/mol |
IUPAC 名称 |
[2,4-dimethyl-6-(triethylsilylmethyl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C27H35PSi/c1-6-29(7-2,8-3)21-24-20-22(4)19-23(5)27(24)28(25-15-11-9-12-16-25)26-17-13-10-14-18-26/h9-20H,6-8,21H2,1-5H3 |
InChI 键 |
DOPJPRBJVKSJTN-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)CC1=CC(=CC(=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![((1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B14890741.png)
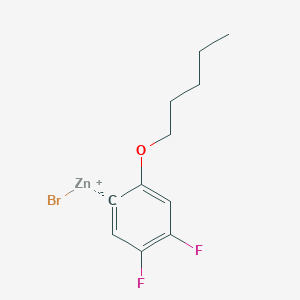
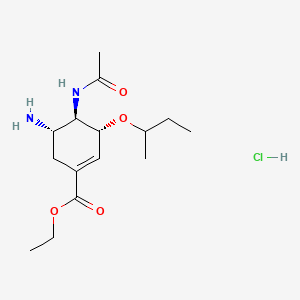
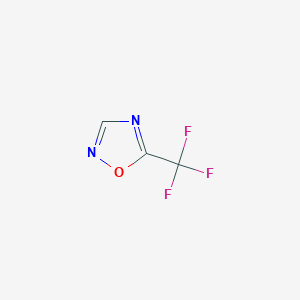
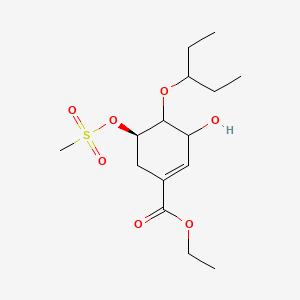
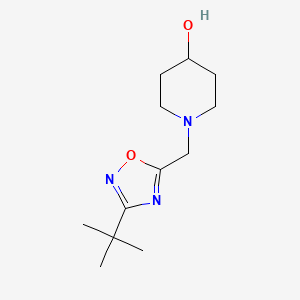
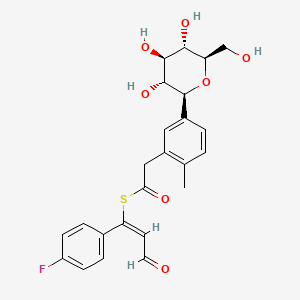
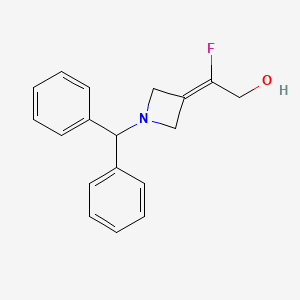
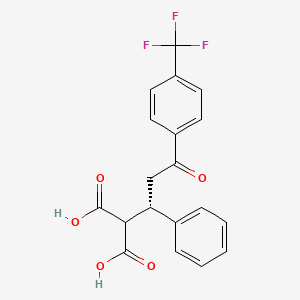
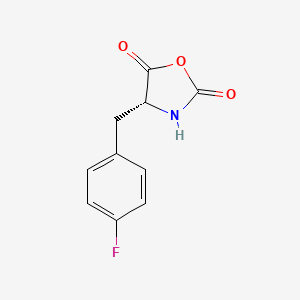
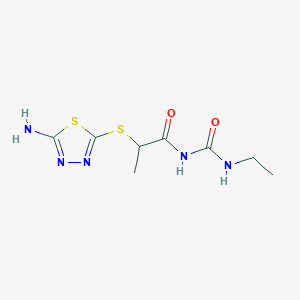
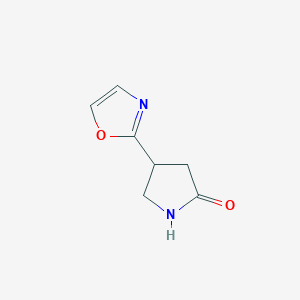

![2-(5,6-Difluoro-1H-benzo[d][1,2,3]triazol-1-yl)acetonitrile](/img/structure/B14890825.png)
